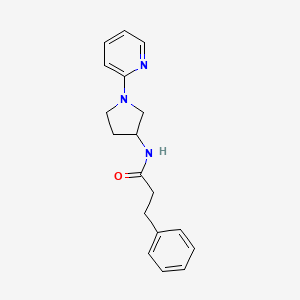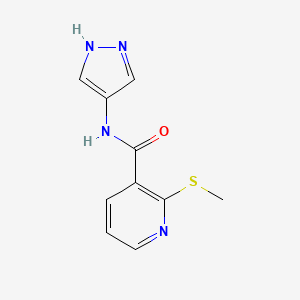
2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including kinases and phosphatases. This inhibition may lead to the disruption of cellular signaling pathways, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of certain cancer cell lines, suggesting potential anticancer activity. Additionally, this compound has been shown to have anti-inflammatory activity, which may have applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide in lab experiments include its high purity and yield, as well as its potential activity against various biological targets. However, limitations include its relatively limited studies and understanding of its mechanism of action.
Zukünftige Richtungen
Future research on 2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide could focus on further elucidating its mechanism of action and identifying additional biological targets. Additionally, this compound could be studied for its potential as an anticancer and anti-inflammatory agent in animal models. Finally, research could focus on optimizing the synthesis method to improve yield and purity of the compound.
Synthesemethoden
The synthesis of 2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide involves the reaction of 2-bromo-3-nitropyridine with 4-amino-1H-pyrazole in the presence of potassium carbonate and copper powder. The resulting intermediate is then treated with methyl mercaptan to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. This compound has been studied for its activity against various biological targets, including kinases, phosphatases, and proteases. It has been shown to have inhibitory activity against certain cancer cell lines and may have potential as an anticancer agent. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and may have applications in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-16-10-8(3-2-4-11-10)9(15)14-7-5-12-13-6-7/h2-6H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGKGPVKUTPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762844.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2762845.png)
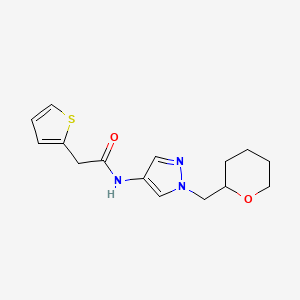
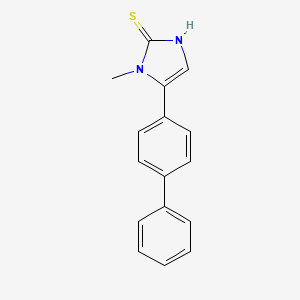
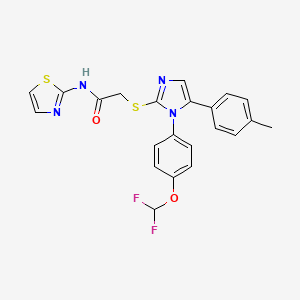

![N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2762854.png)
![N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2762856.png)
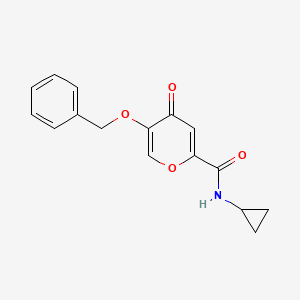
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2762858.png)
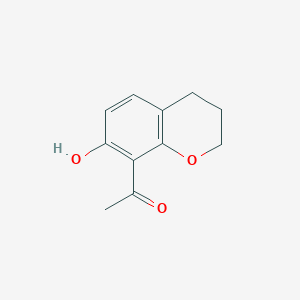
![4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate](/img/structure/B2762862.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2762864.png)
